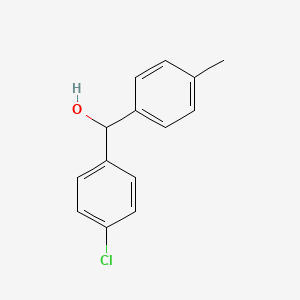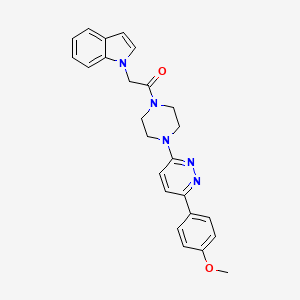![molecular formula C18H13NO4S2 B2550372 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421526-01-3](/img/structure/B2550372.png)
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also act as metal complexing agents and in the development of insecticides .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
a. Anticancer Properties: Thiophene-based molecules exhibit promising anticancer activity. Researchers have explored their potential as chemotherapeutic agents, targeting specific cancer pathways . Investigating the cytotoxic effects of our compound in cancer cell lines could provide valuable insights.
b. Anti-Inflammatory Effects: Thiophene derivatives possess anti-inflammatory properties. They may modulate immune responses and inhibit inflammatory mediators. Our compound could be evaluated for its anti-inflammatory potential .
c. Antimicrobial Activity: Thiophene-containing compounds have demonstrated antimicrobial effects against bacteria, fungi, and viruses. Investigating the antibacterial and antifungal properties of our compound could be worthwhile .
d. Cardiovascular Applications: Some thiophene derivatives exhibit antihypertensive and anti-atherosclerotic properties. Exploring the cardiovascular effects of our compound may reveal novel therapeutic avenues .
Material Science and Organic Electronics
Thiophene derivatives play a crucial role in material science and organic electronics:
a. Organic Semiconductors: Thiophene-based compounds are essential components in organic semiconductors. Their π-conjugated systems allow for efficient charge transport in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
b. Corrosion Inhibitors: Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry. Investigating the protective effects of our compound against corrosion could be relevant .
Synthetic Chemistry and Heterocyclization
Understanding the synthetic strategies for thiophene derivatives is crucial:
a. Condensation Reactions: The Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. These reactions allow the construction of diverse thiophene frameworks .
Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. DOI: 10.1007/s11030-020-10128-9
Mecanismo De Acción
Target of Action
Thiophene-based compounds, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene-based compounds can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiophene-based compounds are known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Thiophene-based compounds are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic properties .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S2/c20-17(15-2-1-7-24-15)16-6-4-12(25-16)9-19-18(21)11-3-5-13-14(8-11)23-10-22-13/h1-8H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUABNELIAPTTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid](/img/structure/B2550289.png)
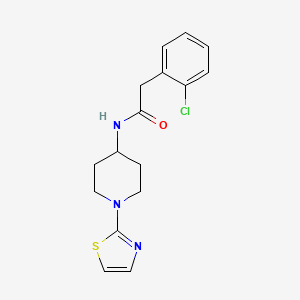
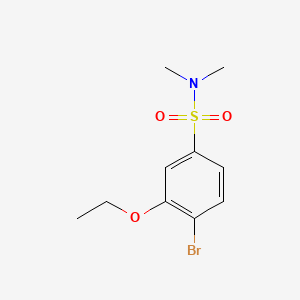

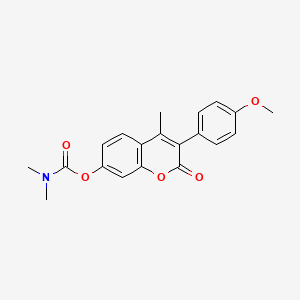
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2550295.png)

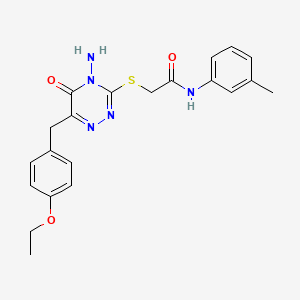

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B2550306.png)

![2,4,6-Triphenyl-1-[12-(2,4,6-triphenylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium bis(tetrafluoroboranuide)](/img/structure/B2550308.png)
